molecular formula C₂₀H₃₂O₄ B1142805 (10R)-Hepoxilin B3 CAS No. 89461-49-4

(10R)-Hepoxilin B3

Cat. No. B1142805
CAS RN: 89461-49-4
M. Wt: 336.47
InChI Key:
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Description

(10R)-Hepoxilin B3, also known as 10R-HXB3, is a bioactive lipid molecule that belongs to the family of hepoxilins. It is synthesized from arachidonic acid and has been found to play an important role in various physiological and pathological processes.

Mechanism Of Action

The mechanism of action of (10R)-Hepoxilin B3 is not fully understood, but it is believed to act through the activation of specific receptors. It has been shown to bind to the G protein-coupled receptor, GPR132, which is expressed in various cell types, including immune cells and vascular smooth muscle cells. Activation of GPR132 by (10R)-Hepoxilin B3 leads to the activation of intracellular signaling pathways, including the MAPK and PI3K/Akt pathways.

Biochemical And Physiological Effects

(10R)-Hepoxilin B3 has been found to have various biochemical and physiological effects. It has been shown to regulate the production of inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. In addition, (10R)-Hepoxilin B3 has been found to regulate vascular tone and blood pressure by modulating the activity of ion channels in vascular smooth muscle cells. Furthermore, recent studies have suggested that (10R)-Hepoxilin B3 may have anti-cancer properties by inhibiting the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using (10R)-Hepoxilin B3 in lab experiments is that it is a well-characterized bioactive lipid molecule with known synthesis methods and receptor binding properties. In addition, it has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the context, which makes it a versatile tool for studying inflammatory processes. However, one limitation of using (10R)-Hepoxilin B3 in lab experiments is that it is a relatively unstable molecule that can be easily degraded by endogenous enzymes.

Future Directions

There are several future directions for research on (10R)-Hepoxilin B3. One area of interest is the role of (10R)-Hepoxilin B3 in cancer development and progression. Further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer properties of (10R)-Hepoxilin B3 and to determine its potential as a therapeutic agent for cancer treatment. Another area of interest is the role of (10R)-Hepoxilin B3 in cardiovascular diseases, such as hypertension and atherosclerosis. Further studies are needed to determine the therapeutic potential of (10R)-Hepoxilin B3 in these diseases and to identify the molecular targets involved in its regulation of vascular tone and blood pressure. Finally, the development of stable analogs of (10R)-Hepoxilin B3 may provide new tools for studying its biological effects and potential therapeutic applications.

Synthesis Methods

(10R)-Hepoxilin B3 is synthesized from arachidonic acid through a series of enzymatic reactions. The first step involves the conversion of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE) by the action of lipoxygenase. The 12(R)-HPETE is then converted to (10R)-hydroxy-12(R)-HPETE by the action of a hydroperoxide isomerase. Finally, (10R)-hydroxy-12(R)-HPETE is converted to (10R)-Hepoxilin B3 by the action of an epoxide hydrolase.

Scientific Research Applications

(10R)-Hepoxilin B3 has been found to play an important role in various physiological and pathological processes, such as inflammation, vascular function, and cancer. It has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the context. In addition, (10R)-Hepoxilin B3 has been found to regulate vascular tone and blood pressure. Furthermore, recent studies have suggested that (10R)-Hepoxilin B3 may have anti-cancer properties.

properties

CAS RN

89461-49-4

Product Name

(10R)-Hepoxilin B3

Molecular Formula

C₂₀H₃₂O₄

Molecular Weight

336.47

synonyms

(5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octen-1-yl-2-oxiranyl]-5,8-decadienoic Acid;  (5Z,8Z,10R)-10-Hydroxy-10-[(2S,3S)-3-(2Z)-2-octenyloxiranyl]-5,8-decadienoic Acid;  [2S-[2α(5Z,8Z,10S*),3β(Z)]]-10-Hydroxy-10-[3-(2-octenyl)oxiranyl]-5,8-decadien

Origin of Product

United States

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